molecular formula C46H78N2O35 B1211411 Monofucosyllacto-n-hexaose CAS No. 96656-34-7

Monofucosyllacto-n-hexaose

Numéro de catalogue: B1211411
Numéro CAS: 96656-34-7
Poids moléculaire: 1219.1 g/mol
Clé InChI: FTLGNHHXLNTXFF-DSLAEONQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Monofucosyllacto-n-hexaose is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is known for its role in infant nutrition and development. This compound is a part of the complex carbohydrate structures found in human milk, which are crucial for the growth and development of infants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Monofucosyllacto-n-hexaose can be synthesized through enzymatic glycosylation processes. The synthesis involves the use of specific glycosyltransferases that facilitate the addition of fucose to the lacto-n-hexaose backbone. The reaction conditions typically include controlled pH, temperature, and the presence of necessary cofactors to ensure the efficiency of the enzymatic reactions .

Industrial Production Methods: Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the oligosaccharide in large quantities. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Monofucosyllacto-n-hexaose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Nutritional Applications

MFLNH contributes to infant nutrition by promoting the growth of beneficial gut bacteria, particularly Bifidobacterium longum. This oligosaccharide acts as a prebiotic, enhancing the gut microbiome's composition, which is crucial for infant health. Studies indicate that the presence of MFLNH in breast milk can positively influence the development of the infant's immune system and overall health.

Table 1: Nutritional Benefits of MFLNH

BenefitDescription
Prebiotic EffectPromotes growth of beneficial gut bacteria
Immune System DevelopmentEnhances the infant's immune response
Gut HealthReduces gastrointestinal infections by blocking pathogen binding

Immunological Applications

MFLNH has been shown to have immunomodulatory effects. It can inhibit pathogen adhesion to intestinal epithelial cells, thereby reducing the risk of infections. This function is particularly important in neonates, who are more susceptible to infectious diseases.

Case Study: Immunological Impact of HMOs
In a study conducted by LoCascio et al., it was demonstrated that HMOs like MFLNH can act as soluble ligand analogs, preventing pathogens from binding to gut cells. This mechanism helps in protecting infants from infections such as rotavirus and other gastrointestinal pathogens .

Microbiological Applications

Research has shown that MFLNH can alter the gut microbiota composition favorably. Its role as a prebiotic supports the growth of beneficial bacteria while inhibiting pathogenic strains. This characteristic makes it a candidate for therapeutic applications in managing dysbiosis and related gastrointestinal disorders.

Table 2: Microbiological Effects of MFLNH

EffectMechanism
Promotion of Beneficial BacteriaSupports growth of Bifidobacterium species
Inhibition of PathogensBlocks pathogen adherence to intestinal cells

Developmental Applications

There is emerging evidence suggesting that HMOs, including MFLNH, may influence neurocognitive development in infants. The oligosaccharides are thought to play a role in brain development through their effects on gut health and immune modulation.

Case Study: Neurocognitive Development
A study highlighted that infants receiving higher concentrations of specific HMOs showed improved cognitive outcomes at later developmental stages . This suggests that MFLNH may contribute indirectly to neurodevelopmental processes through its prebiotic effects.

Mécanisme D'action

Monofucosyllacto-n-hexaose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function. The molecular targets include specific receptors on the surface of gut bacteria that recognize and metabolize the oligosaccharide .

Comparaison Avec Des Composés Similaires

Uniqueness: Monofucosyllacto-n-hexaose is unique due to its specific fucosylation pattern and its role in promoting the growth of beneficial gut bacteria. Its structure allows it to interact with specific bacterial receptors, making it particularly effective as a prebiotic .

Activité Biologique

Monofucosyllacto-N-hexaose (MFLNH) is a specific type of human milk oligosaccharide (HMO) that has garnered attention for its potential biological activities, particularly in infant health. This article provides a comprehensive overview of the biological activity associated with MFLNH, including its structural characteristics, mechanisms of action, and implications for health.

Structural Characteristics

This compound is characterized by the presence of a fucose residue linked to a lacto-N-hexaose core. There are two primary isomers: MFLNH I and MFLNH III , differing in their glycosidic linkages.

Structure Composition Linkage
MFLNH IFucα1,2Galβ1,3GlcNAcβ1,3(Galβ1,4GlcNAcβ1,6)Galβ1,4Glcα(1-2) Fuc linkage
MFLNH IIIGalβ1,3GlcNAcβ1,3(Galβ1,4(Fucα1,3)GlcNAcβ1,6)Galβ1,4Glcα(1-3) Fuc linkage

Prebiotic Effects

MFLNH acts as a prebiotic by selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium species. This modulation of gut microbiota is crucial for establishing a healthy intestinal environment in infants . The presence of MFLNH in human milk has been shown to enhance the proliferation of these beneficial bacteria while inhibiting pathogenic strains.

Immune Modulation

Research indicates that HMOs, including MFLNH, play significant roles in immune system development. They contribute to the establishment of immune competence both locally in the gut and systemically. MFLNH may help in preventing infections by acting as decoys for pathogens, thereby reducing their ability to adhere to intestinal cells .

Cognitive Development

Recent studies have suggested that HMOs can influence brain development and cognitive functions. The gut-brain axis is affected by the composition of gut microbiota, which is modulated by oligosaccharides like MFLNH. This connection highlights the potential role of HMOs in neurodevelopmental outcomes in infants .

Clinical Evidence and Case Studies

Several studies have investigated the impact of HMOs on infant health outcomes:

  • Growth and Morbidity Study : A study conducted in The Gambia demonstrated that infants whose mothers produced higher concentrations of fucosylated HMOs like MFLNH showed better growth metrics and reduced morbidity rates . This underscores the importance of maternal HMO composition on infant health.
  • Global Variations in HMO Composition : A comprehensive analysis across multiple countries found significant variations in HMO profiles based on maternal genetics and environmental factors. Mothers classified as secretors (higher fucosylation levels) had infants with improved health outcomes compared to non-secretors .

Propriétés

Numéro CAS

96656-34-7

Formule moléculaire

C46H78N2O35

Poids moléculaire

1219.1 g/mol

Nom IUPAC

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)82-39-22(48-13(3)56)41(77-19(9-54)37(39)80-44-33(69)30(66)25(61)16(6-51)75-44)72-10-20-28(64)40(35(71)46(78-20)79-36(15(58)5-50)24(60)14(57)4-49)83-42-21(47-12(2)55)38(27(63)18(8-53)74-42)81-45-34(70)31(67)26(62)17(7-52)76-45/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1

Clé InChI

FTLGNHHXLNTXFF-DSLAEONQSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

SMILES isomérique

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

Key on ui other cas no.

96656-34-7

Description physique

Solid

Synonymes

monofuco-lacto-N-hexaose

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.